molecular formula C9H17ClN2O2 B2405667 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride CAS No. 2248317-99-7

2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride

Cat. No.: B2405667
CAS No.: 2248317-99-7
M. Wt: 220.7
InChI Key: IEQJRNNRXLIBHL-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride” is a chemical compound with the CAS Number: 2248317-99-7 . It has a molecular weight of 220.7 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. For instance, a virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .


Molecular Structure Analysis

The IUPAC Name for this compound is 2,2-dimethyl-1-oxa-4,8-diazaspiro [4.5]decan-3-one hydrochloride . The InChI Code is 1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H .


Chemical Reactions Analysis

This compound and its derivatives have been found to exhibit inhibitory activity against RIPK1 . Compound 41, a derivative of 2,8-diazaspiro[4.5]decan-1-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .


Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature .

Scientific Research Applications

Hydrogen Bonding in Solvent Applications

Dimethyl Sulfoxide (DMSO) is a solvent with a polar sulfoxide group and hydrophobic methyl moieties, making it a key substance in various scientific and industrial applications. Its properties, such as low toxicity and environmental compatibility, make it suitable for use in medicine, biotechnology, electrochemistry, and laser physics. The molecular interactions of DMSO, particularly hydrogen bonding with other substances, significantly influence its dissolution properties and the solution behavior at both microscopic and macroscopic levels. Understanding these interactions is crucial for leveraging DMSO's potential in solvent applications (Kiefer, Noack, & Kirchner, 2011).

Pharmacological Potential of Heterocyclic Systems

Heterocyclic compounds like 1,3,4-thiadiazole and oxadiazole are known for their broad pharmacological potential and versatility in chemical modifications. They serve as crucial pharmacophore scaffolds in medicinal chemistry, with applications in creating drugs with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These compounds' ability to form hydrogen bonds with enzymes and receptors can significantly enhance pharmacological activity, making them important for developing new drug-like molecules (Lelyukh, 2019).

Mechanism of Action

The compound and its derivatives have been found to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway . This has shown therapeutic potential in many human diseases .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound and its derivatives have shown therapeutic potential in many human diseases, particularly those involving necroptosis, a key form of programmed lytic cell death . Therefore, these compounds could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .

Properties

IUPAC Name

2,2-dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQJRNNRXLIBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2(O1)CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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